molecular formula C12H12BNO3 B14133624 (3-(Pyridin-3-ylmethoxy)phenyl)boronic acid CAS No. 1313760-32-5

(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid

Cat. No.: B14133624
CAS No.: 1313760-32-5
M. Wt: 229.04 g/mol
InChI Key: YGFWCYBQFGHWFP-UHFFFAOYSA-N
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Description

(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid is an organic compound belonging to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-3-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyridin-3-ylmethoxy)phenyl)boronic acid typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Reagents: Aryl halide, organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Common solvents include toluene, ethanol, or a mixture of water and organic solvents

    Temperature: Typically conducted at elevated temperatures (e.g., 80-100°C)

    Time: Reaction times can vary from a few hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often involves optimization for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields .

Chemical Reactions Analysis

Types of Reactions

(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding phenol derivative

    Reduction: Formation of the corresponding boronate ester

    Substitution: Nucleophilic substitution reactions at the pyridine ring

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under mild conditions

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Phenol derivatives

    Reduction: Boronate esters

    Substitution: Substituted pyridine derivatives

Mechanism of Action

The mechanism of action of (3-(Pyridin-3-ylmethoxy)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can act as a reversible covalent inhibitor by forming a complex with the active site of enzymes, such as proteasomes . This interaction disrupts the normal function of the enzyme, leading to the inhibition of its activity. The boronic acid group plays a crucial role in this mechanism by forming a stable complex with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Pyridin-3-ylmethoxy)phenyl)boronic acid is unique due to the presence of the pyridin-3-ylmethoxy group, which enhances its reactivity and allows for a broader range of applications in synthetic chemistry and biological research. This structural feature also provides additional sites for functionalization, making it a valuable compound for the development of new materials and drugs.

Properties

CAS No.

1313760-32-5

Molecular Formula

C12H12BNO3

Molecular Weight

229.04 g/mol

IUPAC Name

[3-(pyridin-3-ylmethoxy)phenyl]boronic acid

InChI

InChI=1S/C12H12BNO3/c15-13(16)11-4-1-5-12(7-11)17-9-10-3-2-6-14-8-10/h1-8,15-16H,9H2

InChI Key

YGFWCYBQFGHWFP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CN=CC=C2)(O)O

Origin of Product

United States

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